molecular formula C17H10N4O4S B2448715 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 921900-12-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2448715
CAS No.: 921900-12-1
M. Wt: 366.35
InChI Key: SOYUCSUTVQAWFV-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H10N4O4S and its molecular weight is 366.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4S/c22-15(9-1-3-11-14(6-9)26-7-18-11)19-17-21-20-16(25-17)10-2-4-12-13(5-10)24-8-23-12/h1-7H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYUCSUTVQAWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells. Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment as it leads to the elimination of cancer cells.

Biochemical Pathways

The compound affects the microtubule assembly in the cancer cells. Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division. By modulating microtubule assembly, the compound can cause mitotic blockade, leading to cell apoptosis.

Result of Action

The compound shows potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cell lines. The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This parameter is commonly used as a measure of drug potency.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines elements known for their pharmacological properties, including the benzo[d][1,3]dioxole and benzothiazole moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C18H14N4O4S\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}_4\text{S}

This compound includes:

  • Benzo[d][1,3]dioxole : Known for its antioxidant and anti-inflammatory properties.
  • Benzothiazole : Exhibits diverse activities including antimicrobial and anticancer effects.
  • Oxadiazole : Often associated with anticancer and antifungal activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that derivatives containing oxadiazole can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers and neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, related benzothiazole derivatives have demonstrated efficacy against resistant strains of Staphylococcus aureus and other pathogens .
  • Anticancer Properties : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the benzo[d][1,3]dioxole moiety may enhance these effects by modulating key cellular pathways .

Research Findings

A review of recent studies highlights the biological activity of this compound:

StudyFindings
Pagliero et al. (2020)Identified that compounds with similar structures exhibit potent antimicrobial activity against Trypanosoma cruzi, suggesting potential antiparasitic effects .
Kamal et al. (2019)Demonstrated that benzothiazole derivatives can significantly inhibit cancer cell lines such as A431 and A549 through apoptosis induction .
El Helby et al. (2019)Reported on the anti-inflammatory effects of benzothiazole compounds which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study on novel benzothiazole compounds, researchers synthesized various derivatives and tested their effects on A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cell lines. The active compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Notably, one derivative induced a 70% reduction in cell viability at 2 μM concentration after 48 hours.

Case Study 2: Antimicrobial Efficacy

A compound structurally similar to this compound was evaluated for its antibacterial properties against clinical strains of Escherichia coli. The study found that the compound had a minimum inhibitory concentration (MIC) of 25 μg/mL against resistant strains.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties
    • Research indicates that benzothiazole derivatives possess anticancer activities. Studies have reported that certain derivatives can inhibit the proliferation of cancer cells, including pancreatic and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . This suggests that N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide could be explored for its potential anticancer effects.
  • Antitubercular Activity
    • Similar compounds have been evaluated for their activity against Mycobacterium tuberculosis. For example, a study highlighted that certain thiazole derivatives displayed promising antitubercular activity with low cytotoxicity towards human lung fibroblast cells . This positions this compound as a potential candidate for further investigation in tuberculosis treatment.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated their ability to inhibit Gram-positive and Gram-negative bacteria. The most potent compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies on benzothiazole derivatives indicated significant cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of 10 μM against breast cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. What synthetic methodologies are commonly employed to construct the oxadiazole-thiazole core in this compound?

The oxadiazole ring is typically synthesized via cyclization of hydrazides or carboxyimidamides using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. For example, benzo[c][1,2,5]oxadiazole derivatives were prepared by reacting hydrazides with sulfuryl chloride (SO₂Cl₂) in chloroform . The benzothiazole moiety is often functionalized via coupling reactions, such as amide bond formation using acid chlorides and triethylamine as a base .

Key Steps :

  • Cyclization of hydrazides with SOCl₂/POCl₃ .
  • Amide coupling using triethylamine (Et₃N) and chloroform .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Multinuclear NMR (¹H, ¹³C) is essential for verifying aromatic protons and heterocyclic connectivity. IR spectroscopy confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹). Mass spectrometry (HRMS/ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Example Data :

TechniqueKey Signals/Data PointsReference
¹H NMRδ 7.8–8.2 ppm (aromatic protons)
¹³C NMRδ 160–165 ppm (C=O)
X-rayBond angles, torsion parameters

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

SAR studies require systematic substitution of functional groups. For instance:

  • Benzo[d][1,3]dioxole moiety : Replace with other electron-rich rings (e.g., benzofuran) to assess π-π stacking effects.
  • Oxadiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties.
  • Benzothiazole carboxamide : Vary substituents (e.g., alkyl vs. aryl) to evaluate steric effects.

Case Study : In analogous compounds, replacing the tert-butyl group with a methyl group reduced cytotoxicity by 40%, highlighting steric hindrance as critical .

Q. What computational strategies are effective in predicting binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions with targets like Sirtuin enzymes or apoptosis regulators. For example, docking studies revealed hydrogen bonding between the oxadiazole ring and catalytic residues in Sirtuin-1 .

Protocol :

  • Prepare ligand and protein structures (PDB: 4ZZJ).
  • Perform grid-based docking with flexible side chains.
  • Validate using free-energy perturbation (FEP) calculations .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize assays : Use common cell lines (e.g., HeLa, MCF-7) and protocols (MTT/PI staining).
  • Validate mechanisms : Perform orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Example : A compound showed IC₅₀ = 12 μM in MCF-7 cells but was inactive in A549 cells due to differential expression of Sirtuin isoforms .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times .
  • Characterization : Use ²D NMR (COSY, HSQC) for complex stereochemistry .
  • Bioassays : Include positive controls (e.g., staurosporine for apoptosis) to benchmark results .

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